(1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one
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Overview
Description
(1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(410)heptan-3-one is a bicyclic organic compound with the molecular formula C10H16O It is a derivative of bicyclo[410]heptane and is characterized by the presence of three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or enone precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A similar compound with a different functional group.
Bicyclo[4.1.0]heptan-3-ol, 3,7,7-trimethyl-: A similar compound with an alcohol functional group.
Uniqueness
(1alpha,4alpha,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
43124-60-3 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1 |
InChI Key |
ABSCYWMYRVUUIC-PRJMDXOYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)CC1=O |
Canonical SMILES |
CC1CC2C(C2(C)C)CC1=O |
Origin of Product |
United States |
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